molecular formula C21H19N3O5 B12215534 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B12215534
M. Wt: 393.4 g/mol
InChI Key: RGLZPMAPWXOLEW-UHFFFAOYSA-N
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Description

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound features a benzofuran core, an oxadiazole ring, and a dimethoxyphenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves coupling the oxadiazole intermediate with 3,6-dimethyl-1-benzofuran-2-carboxylic acid under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and oxadiazole-containing molecules. Examples are:

  • 3,6-dimethyl-1-benzofuran-2-carboxamide
  • 4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazole

Uniqueness

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O5/c1-11-5-7-14-12(2)19(28-16(14)9-11)21(25)22-20-18(23-29-24-20)13-6-8-15(26-3)17(10-13)27-4/h5-10H,1-4H3,(H,22,24,25)

InChI Key

RGLZPMAPWXOLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)NC3=NON=C3C4=CC(=C(C=C4)OC)OC)C

Origin of Product

United States

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